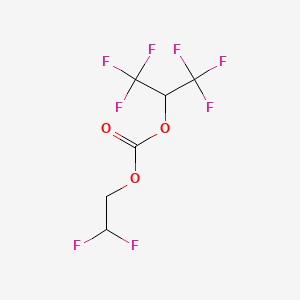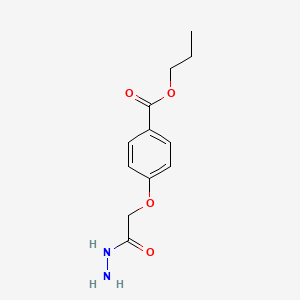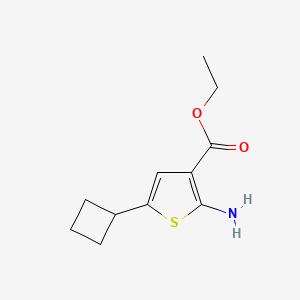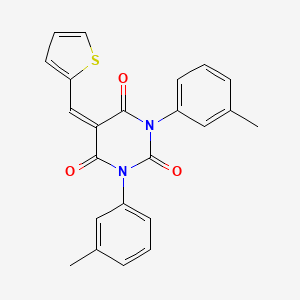
2,2-Difluoroethyl hexafluoroisopropyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoroethyl hexafluoroisopropyl carbonate is a chemical compound with the molecular formula C6H4F8O3 and a molecular weight of 276.08 g/mol . It is known for its unique properties, including a boiling point of 80-81°C at 150 mmHg . This compound is used in various scientific and industrial applications due to its reactivity and stability.
Métodos De Preparación
The synthesis of 2,2-Difluoroethyl hexafluoroisopropyl carbonate typically involves the reaction of oxalic acid di(2,2-difluoroethyl ester) with hexafluoropropylene dimer . This catalytic method simplifies the synthesis process and reduces production costs by avoiding the generation of fluoride salt substances as by-products . The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
2,2-Difluoroethyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Aplicaciones Científicas De Investigación
2,2-Difluoroethyl hexafluoroisopropyl carbonate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and fluorine chemistry.
Biology: Its unique properties make it useful in biochemical studies and as a potential probe in biological systems.
Industry: It is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2,2-Difluoroethyl hexafluoroisopropyl carbonate involves its interaction with molecular targets through its reactive functional groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application and conditions. The pathways involved are often related to its ability to form stable intermediates and products during reactions .
Comparación Con Compuestos Similares
2,2-Difluoroethyl hexafluoroisopropyl carbonate can be compared with other similar compounds, such as:
- 2,2-Difluoroethyl carbonate
- Hexafluoroisopropyl carbonate
- 2,2,2-Trifluoroethyl carbonate These compounds share some structural similarities but differ in their reactivity, stability, and applications. The unique combination of difluoroethyl and hexafluoroisopropyl groups in this compound provides distinct properties that make it valuable for specific scientific and industrial uses .
Propiedades
IUPAC Name |
2,2-difluoroethyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F8O3/c7-2(8)1-16-4(15)17-3(5(9,10)11)6(12,13)14/h2-3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCLLYRHWWDVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2746194.png)



![5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde](/img/structure/B2746202.png)
![1-propyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2746203.png)


![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide](/img/structure/B2746208.png)
![1-(2H-1,3-benzodioxol-5-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one](/img/structure/B2746210.png)
![3-(4-fluorophenoxy)-N-[2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide](/img/structure/B2746211.png)
![methyl 4-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2746213.png)
![Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2746215.png)
